![molecular formula C16H18F2N2O4 B2497676 N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,5-difluorophenyl)oxalamide CAS No. 899734-36-2](/img/structure/B2497676.png)

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,5-difluorophenyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,5-difluorophenyl)oxalamide often involves innovative approaches to form complex molecular structures. A novel one-pot synthetic approach has been developed for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from specific precursors via classical rearrangement sequences, showcasing the methodology's high yield and simplicity, which could be analogous to synthesizing the compound (Mamedov et al., 2016). Additionally, the efficient synthesis of related motifs, employing key steps such as oxidative spirocyclization, suggests potential pathways for creating the dioxaspiro nonan structure (Zhang & Nan, 2017).

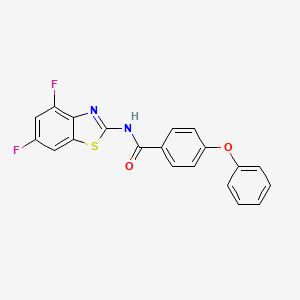

Molecular Structure Analysis

The molecular structure of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,5-difluorophenyl)oxalamide, while not directly detailed in available literature, can be inferred through studies on similar compounds. For example, research into N-{2-[(1,4-dioxaspiro[4.5]-dec-2-ylmethyl)amino]ethyl}-N′-hydroxy-2-(hydroxyimino)ethanimidamide offers insights into the complex spirocyclic structures and their synthesis, which may share similarities with the target compound's structure (Canpolat & Kaya, 2004).

Chemical Reactions and Properties

Chemical reactions involving compounds with oxalamide groups or dioxaspiro structures often highlight their reactivity and potential chemical applications. For instance, N,N'-Bisoxalamides have been shown to enhance catalytic activity in Cu-catalyzed coupling reactions, suggesting that the oxalamide moiety in the compound of interest could impart similar reactivity (Bhunia, Kumar, & Ma, 2017).

Applications De Recherche Scientifique

Synthesis and Structural Applications

Synthetic Methodologies : A novel synthetic approach developed by Mamedov et al. (2016) offers a one-pot synthesis of di- and mono-oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, showcasing the utility of oxalamides in chemical synthesis (Mamedov et al., 2016).

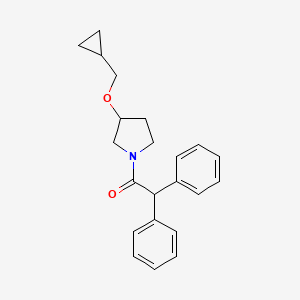

Functionalized Derivatives : Research by Santos et al. (2000) highlights the production of functionalized 2-oxaspiro[4.4]nonane derivatives, key structural units in bioactive compounds, through nucleophilic ring opening reactions (Santos et al., 2000).

Catalysis and Chemical Reactions

- Catalytic Activity : A study by Bhunia et al. (2017) demonstrates how N,N'-bisoxalamides can enhance the catalytic activity in Cu-catalyzed coupling reactions, indicating their role as effective ligands in catalysis (Bhunia et al., 2017).

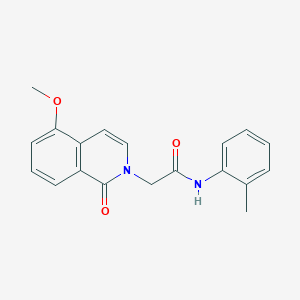

Molecular Interactions

- Supramolecular Assemblies : Piotrkowska et al. (2007) investigated the intermolecular interactions in supramolecular assemblies of N,N'-diaryloxalamides, revealing the importance of aryl–perfluoroaryl stacking interactions and hydrogen bonding in the formation of complex structures (Piotrkowska et al., 2007).

Drug Development and Pharmacological Applications

- Receptor Interactions and Drug Synthesis : Franchini et al. (2014) and (2017) have explored the binding affinity and functional activity of spirocyclic derivatives at α1 and 5-HT1A receptors, indicating their potential in developing selective receptor ligands. These compounds serve as promising starting points for new drug development, showcasing the spirocyclic framework's relevance in medicinal chemistry (Franchini et al., 2014); (Franchini et al., 2017).

Propriétés

IUPAC Name |

N'-(2,5-difluorophenyl)-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18F2N2O4/c17-10-3-4-12(18)13(7-10)20-15(22)14(21)19-8-11-9-23-16(24-11)5-1-2-6-16/h3-4,7,11H,1-2,5-6,8-9H2,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGUIMKAIDVLJOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)OCC(O2)CNC(=O)C(=O)NC3=C(C=CC(=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18F2N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,5-difluorophenyl)oxalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}-2-methylbenzene-1-sulfonamide](/img/structure/B2497593.png)

![N-(2,5-diaza-2-(2-(2-nitrophenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)-2-(3-bromophenyl)ethanamide](/img/structure/B2497594.png)

![(2Z)-6-chloro-2-[(3,4-difluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2497595.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2497598.png)

![ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2497599.png)

![2-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]ethanesulfonamide](/img/structure/B2497604.png)

![1-(5-Isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(4-methoxyphenethyl)urea](/img/structure/B2497610.png)